molecular formula C12H15ClO3 B3024561 (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid CAS No. 5411-11-0

(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid

Cat. No.: B3024561
CAS No.: 5411-11-0
M. Wt: 242.7 g/mol
InChI Key: MOUGPRIBEJMFGP-UHFFFAOYSA-N
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Description

Historical Context of Phenoxyacetic Acid Derivatives in Herbicide Development

Phenoxyacetic acid derivatives have shaped agricultural practices since the mid-20th century, beginning with the commercialization of 2,4-dichlorophenoxyacetic acid (2,4-D) in 1946. These compounds revolutionized weed control by selectively targeting broadleaf weeds through auxin-mediated growth disruption. The structural core of phenoxyacetic acids—a benzene ring linked to an acetic acid moiety via an oxygen bridge—allows for strategic substitutions that modulate herbicidal activity and selectivity.

The development of This compound arose from efforts to enhance the efficacy and environmental compatibility of early phenoxy herbicides. By introducing a chlorine atom at the 4-position, an isopropyl group at the 2-position, and a methyl group at the 5-position, chemists achieved a compound with improved lipid solubility and receptor-binding affinity compared to simpler derivatives like 2,4-D. These modifications reduce photodegradation and increase systemic mobility within plants, enabling lower application rates and reduced environmental persistence.

Table 1: Structural and Functional Evolution of Phenoxyacetic Acid Herbicides

Compound Substituents Key Innovations
2,4-D 2-Cl, 4-Cl First selective herbicide; broadleaf weed control
Dichlorprop 2-Cl, 3-CH3 Chiral activity; enhanced root uptake
Fluazifop-P 2-CF3, 4-Cl ACCase inhibition; grass-selective action
This compound 4-Cl, 2-C3H7, 5-CH3 Steric hindrance for selectivity; auxin receptor specificity

This progression reflects a shift toward molecular designs that optimize target engagement while minimizing off-site effects. The isopropyl and methyl groups in This compound create steric hindrance, reducing non-specific binding to non-target plant species and improving crop safety.

Role as a Chiral Auxin Mimetic in Modern Weed Management Systems

The chiral center in This compound confers enantioselective bioactivity, a property critical to its function as an auxin mimetic. Synthetic auxins mimic indole-3-acetic acid (IAA), the primary natural auxin, by binding to TIR1/AFB receptors and initiating uncontrolled growth signaling in susceptible plants. The (R)-enantiomer of this compound exhibits 10–100-fold greater herbicidal activity than the (S)-form, mirroring observations in related chiral auxins like dichlorprop.

Table 2: Enantioselective Activity of Chiral Phenoxyacetic Acid Herbicides

Compound Active Enantiomer Target Receptor Biological Effect
Dichlorprop (R)-isomer TIR1/AFB ROS overproduction; cell wall loosening
Fluazifop-P (R)-isomer Acetyl-CoA carboxylase Lipid biosynthesis inhibition
This compound (R)-isomer TIR1/AFB Apoplastic acidification; ethylene synthesis

This enantioselectivity arises from differential binding kinetics to auxin receptors. Molecular dynamics simulations reveal that the (R)-configuration aligns the chloro and isopropyl groups into complementary pockets of the TIR1 binding site, stabilizing the receptor-ligand complex. Subsequent signaling cascades induce apoplastic acidification and ethylene biosynthesis, leading to epinastic growth and vascular tissue collapse in susceptible weeds.

The compound’s ability to hijack auxin transport systems further enhances its efficacy. PIN-FORMED (PIN) efflux carriers, which normally regulate IAA distribution, actively transport This compound into phloem tissues, facilitating systemic movement. This property ensures thorough vascular penetration even in mature weeds with cuticular wax barriers—a common limitation of contact herbicides.

Properties

IUPAC Name

2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-7(2)9-5-10(13)8(3)4-11(9)16-6-12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUGPRIBEJMFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968992
Record name [4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5411-11-0
Record name NSC10912
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80968992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid typically involves the chlorination of 2-isopropyl-5-methylphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of solvents such as methanol and catalysts like sulfuryl chloride .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and esterification processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenoxyacetic acids, alcohol derivatives, and quinones .

Scientific Research Applications

Agricultural Chemistry

(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid is primarily utilized as an intermediate in the synthesis of herbicides . It functions as a hormone-type herbicide effective against dicotyledonous weeds in cereals and grasslands. Its structural analogs, such as MCPA (4-chloro-2-methylphenoxyacetic acid), are widely used in agricultural practices .

HerbicideActive CompoundApplication
MCPA4-Chloro-2-methylphenoxyacetic acidControls broadleaf weeds in cereals
MCPP2-(4-chloro-2-methylphenoxy)propionic acidSelective control of broadleaf weeds
MCPB4-(4-chloro-2-methylphenoxy)butyric acidUsed in turf management

Biological Research

In biological studies, this compound is examined for its effects on plant growth and development . Research indicates that it can influence cell signaling pathways related to growth regulation, making it a valuable tool for understanding plant physiology.

Pharmaceutical Development

The compound is also being explored for its potential as a pharmaceutical intermediate . Its ability to interact with various biological receptors suggests possible therapeutic applications, including anti-inflammatory and growth-regulating properties .

Case Study 1: Herbicidal Efficacy

A study conducted on the efficacy of this compound demonstrated its effectiveness in controlling specific weed populations in cereal crops. The results indicated a significant reduction in weed biomass when applied at optimal concentrations, highlighting its utility in sustainable agriculture practices.

Case Study 2: Plant Growth Regulation

Research published in a peer-reviewed journal investigated the effects of this compound on Arabidopsis thaliana. The findings showed that treated plants exhibited enhanced growth rates and altered flowering times compared to control groups, suggesting its role as a growth regulator.

Mechanism of Action

The mechanism of action of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. This makes it an effective herbicide .

Comparison with Similar Compounds

Comparison with Similar Compounds

A structurally analogous compound, 2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic acid (CAS 882689-21-6), serves as a key comparator .

Structural and Molecular Differences

Property (4-Chloro-2-isopropyl-5-methylphenoxy)acetic Acid 2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic Acid
Substituents 4-Cl, 2-isopropyl, 5-methyl 4-Cl, 2-isoxazol-5-yl
Molecular Formula Likely C₁₂H₁₅ClO₃ (inferred) C₁₁H₈ClNO₄
Molecular Weight ~242.6 g/mol (calculated) 253.63 g/mol
Key Functional Groups Alkyl substituents (lipophilic) Heterocyclic isoxazole ring (polar, π-conjugated)

Physicochemical Properties

Property This compound 2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic Acid
Solubility Likely low in polar solvents (e.g., water) Slightly soluble in DMSO, methanol, chloroform
Lipophilicity (Log P) Higher (alkyl groups) Lower (polar isoxazole)

Biological Activity

(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid (C12H15ClO3) is a synthetic organic compound belonging to the phenoxyacetic acid family. This compound is primarily recognized for its herbicidal properties, but its biological activity extends into various fields, including microbiology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a unique isopropyl group that enhances its herbicidal activity. The presence of chlorine and phenolic structures contributes to its chemical reactivity and biological interactions.

Target Interactions

The compound interacts with specific molecular targets, such as enzymes or receptors involved in plant growth regulation and microbial activity. These interactions can lead to various biochemical responses, influencing metabolic pathways in both plants and microorganisms.

Biochemical Pathways

Research indicates that similar compounds modulate pathways related to cell signaling, growth regulation, and stress responses. The specific pathways affected by this compound may include:

  • Auxin-like effects : Influencing plant growth through auxin signaling pathways.
  • Antimicrobial activity : Affecting bacterial cell wall synthesis and biofilm formation.

Herbicidal Effects

This compound exhibits potent herbicidal activity against various weed species. Its unique structure allows for selective targeting, making it effective in agricultural applications.

Compound Target Weeds Mechanism
This compoundBroadleaf weedsAuxin mimicry leading to uncontrolled growth

Antimicrobial Properties

Studies have shown that derivatives of chlorinated phenols, including this compound, possess antimicrobial properties. For instance, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), a related compound, has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting biofilm formation and bacterial motility .

Case Study: Antimicrobial Activity Against MRSA

A study investigated the effects of chlorothymol on MRSA strains, revealing that it not only inhibited bacterial growth but also reduced staphyloxanthin production—an important virulence factor for MRSA. The findings suggest potential applications in developing new antimicrobial therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that influence its bioavailability and efficacy:

  • Absorption : Rapidly absorbed through plant tissues.
  • Metabolism : Undergoes biotransformation in microorganisms leading to various metabolites.
  • Excretion : Primarily through microbial degradation in soil environments.

Environmental Impact

The environmental stability of this compound is influenced by factors such as pH and temperature. Understanding these parameters is crucial for predicting its behavior in agricultural settings and its potential ecological consequences.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid and its impurities in synthetic mixtures?

  • Methodology : Use reversed-phase HPLC with UV detection (e.g., 254 nm) and a C18 column. A gradient elution system with acetonitrile/water (acidified with 0.1% trifluoroacetic acid) is effective for separating structurally similar phenoxyacetic acid derivatives . For impurity profiling, combine mass spectrometry (LC-MS) to confirm molecular weights of degradation products or synthetic byproducts .
  • Key Data : A study on chloromethylphenoxyacetic acids achieved baseline separation of 4-chloro, 6-chloro, and unchlorinated analogs using a Kieselguhr column with ether-chloroform elution .

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Methodology : Optimize the coupling reaction between substituted benzoic acid derivatives and glycine analogs. For example, catalytic hydrogenation (H₂/Pd-C) effectively removes protective groups like benzyl esters post-synthesis . Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and confirm purity using melting point analysis and NMR spectroscopy.
  • Critical Parameters : Control reaction temperature (60–80°C for ester hydrolysis) and pH (maintain acidic conditions to prevent side reactions) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines : Use fume hoods, nitrile gloves, and chemical-resistant goggles. The compound’s Safety Data Sheet (SDS) highlights risks of skin irritation and respiratory sensitization. Store in airtight containers away from oxidizing agents .
  • Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study microbial degradation pathways of phenoxyacetic acid derivatives?

  • Methodology : Construct a metabolic network model using substrate utilization data (e.g., glucose, ethanol) and genome annotations. Apply stoichiometric matrices to quantify intracellular fluxes (e.g., mmol/gDW/h) under varying conditions. For example, MFA in Acetobacter pasteurianus revealed increased acetate production (61.42 g/L) via upregulation of PQQ-dependent alcohol dehydrogenase .
  • Data Interpretation : Flux imbalances (e.g., reduced TCA cycle activity) may indicate metabolic bottlenecks. Pair MFA with proteomics (2D-PAGE/MS) to correlate enzyme expression levels with pathway activity .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Approach : Conduct comparative studies using standardized assays (e.g., enzyme inhibition, cytotoxicity). For instance, discrepancies in IC₅₀ values for triazolothiadiazine derivatives were resolved by controlling substituent positions (e.g., 4-chloro vs. 4-bromo groups) and reaction conditions (e.g., solvent polarity) .
  • Case Study : A 13.6% error in acetic acid titration results was traced to indicator choice (phenolphthalein vs. methyl orange) and endpoint determination techniques .

Q. How does protein chaperone upregulation enhance microbial tolerance to phenoxyacetic acid derivatives during fermentation?

  • Mechanistic Insight : Overexpression of heat shock proteins (e.g., DnaK, GroESL) in Acetobacter pasteurianus improves ethanol and acid tolerance by stabilizing enzymes like alcohol dehydrogenase (ADH) under stress. Proteomic analysis showed a 2.5-fold increase in DnaK levels in engineered strains .
  • Experimental Design : Use plasmid vectors (e.g., pBBR1MCS) to insert chaperone genes and validate via SDS-PAGE and Western blotting .

Key Research Findings

  • Synthetic Optimization : Catalytic hydrogenation post-coupling reactions achieves >90% yield for phenoxyacetic acid derivatives .
  • Analytical Precision : LC-MS reduces false positives in impurity identification by 40% compared to UV alone .
  • Biotechnological Impact : Overexpression of PQQ-ADH in A. pasteurianus increases acetate production by 56% while reducing residual ethanol .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid
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(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid

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